3-(Benzyloxy)-4-bromobenzaldehyde
Description
3-(Benzyloxy)-4-bromobenzaldehyde is an aromatic aldehyde derivative featuring a benzyloxy group at the 3-position and a bromine atom at the 4-position of the benzaldehyde ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure enables participation in cross-coupling reactions, nucleophilic substitutions, and condensation reactions.
Properties
IUPAC Name |
4-bromo-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUSGXCHZWIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478259 | |
| Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736992-48-6 | |
| Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromobenzaldehyde typically involves the bromination of 3-(Benzyloxy)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 3-(Benzyloxy)-4-bromobenzoic acid.
Reduction: 3-(Benzyloxy)-4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-bromobenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromobenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type, position, or functional groups. Below is a comparative analysis:
Substituent Impact :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity of the aldehyde group, facilitating nucleophilic additions. Bromine also enables halogen bonding in crystal packing .
- Electron-Donating Groups (e.g., OMe) : Reduce aldehyde reactivity but improve solubility in polar solvents .
- Positional Isomerism : 3-Substituted analogs (e.g., 3-OBn) exhibit steric hindrance effects compared to 4-substituted derivatives, influencing reaction kinetics .
Crystallographic and Physical Properties
Crystal data for 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde reveal a monoclinic system (P21/c) with Z=4 and unit cell dimensions a = 14.275 Å, b = 11.791 Å, c = 8.7315 Å . In contrast, α-4-bromobenzaldehyde oxime (from ) crystallizes in a different system, emphasizing bromine's role in lattice stabilization via halogen bonding .
Biological Activity
3-(Benzyloxy)-4-bromobenzaldehyde, a compound with the chemical formula CHBrO, has garnered attention in recent years due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, biochemical pathways, and significant case studies highlighting its biological effects.
Chemical Structure and Properties
The structure of this compound features a bromine atom at the 4-position of a benzene ring, with a benzyloxy group attached to the 3-position. This configuration is crucial for its reactivity and biological interactions.
Mechanisms of Biological Activity
1. Interaction with Enzymes:
Research indicates that this compound interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions can lead to altered pharmacokinetics and influence metabolic pathways in cells.
2. Modulation of Cell Signaling Pathways:
The compound has been shown to modulate key signaling pathways, particularly the MAPK/ERK pathway, which is vital for regulating cell proliferation and differentiation. This suggests potential applications in cancer treatment by influencing cell growth dynamics .
Pharmacokinetics
As a small organic molecule, this compound is expected to exhibit reasonable bioavailability. Its pharmacokinetic profile is influenced by factors such as solubility, stability, and the presence of transport mechanisms within biological systems.
Biochemical Pathways
The compound is involved in several metabolic pathways. It interacts with various enzymes, including cytochrome P450, affecting metabolic flux and altering metabolite levels. This interaction can significantly impact drug metabolism and efficacy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity: In vitro tests demonstrated that this compound exhibits significant antibacterial activity against strains such as E. coli and Bacillus species, with minimum inhibitory concentration (MIC) values indicating potent effects.
- Cell Proliferation Studies: Research highlighted its role in modulating the MAPK/ERK signaling pathway, suggesting implications in cancer biology .
- Neurotoxicity Assessment: Animal model studies revealed that low doses of this compound may improve cognitive functions, while higher doses could lead to neurotoxic effects.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
